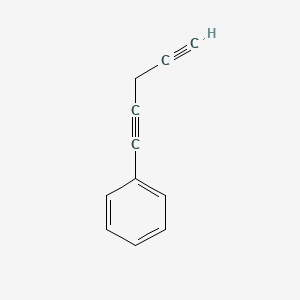

1,4-Pentadiynylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

penta-1,4-diynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCKXALBLLVOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310236 | |

| Record name | (Penta-1,4-diyn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6088-96-6 | |

| Record name | NSC222834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Penta-1,4-diyn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Pentadiynylbenzene and Congeneric Structures

Alkyne Synthesis via Elimination Reactions

A fundamental approach to constructing alkynes involves the elimination of atoms or groups from a saturated or partially unsaturated precursor. Double dehydrohalogenation is a primary example of this strategy.

The double dehydrohalogenation of dihaloalkanes is a classic and effective method for the synthesis of alkynes. fiveable.me This reaction involves the removal of two molecules of hydrogen halide (HX) from a dihalide substrate, resulting in the formation of two pi bonds and, consequently, a triple bond. chemistrysteps.comjove.com The process is typically carried out using a strong base. chemistrytalk.org

The reaction proceeds via two successive E2 (elimination, bimolecular) reactions. chemistrysteps.comyoutube.com For this to occur, the starting material must be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). jove.comyoutube.com Strong bases are required to facilitate the elimination, with sodium amide (NaNH₂) in liquid ammonia being a common and effective reagent. chemistrysteps.com Other strong bases like potassium hydroxide (KOH) can also be used. fiveable.me

The mechanism involves the abstraction of a proton by the strong base from a carbon atom adjacent to the carbon bearing a halogen. chemistrytalk.org Simultaneously, the halide ion departs as a leaving group, forming a vinyl halide intermediate. jove.com A second elimination reaction on the vinyl halide, which is generally less reactive, requires a very strong base like NaNH₂ to proceed and form the final alkyne. chemistrysteps.com

| Substrate Type | Description | Typical Reagents |

| Vicinal Dihalide | Halogen atoms are on adjacent carbon atoms. | 1) excess NaNH₂ / NH₃ 2) H₂O |

| Geminal Dihalide | Halogen atoms are on the same carbon atom. | 1) excess NaNH₂ / NH₃ 2) H₂O |

This interactive table summarizes the substrates and reagents for double dehydrohalogenation.

For instance, the synthesis of diethynylbenzene, a congener of 1,4-pentadiynylbenzene, can be achieved by the bromination of divinylbenzene to create a tetrabromo intermediate, which is then subjected to dehydrobromination using a strong base like potassium hydroxide. google.com

Carbon-Carbon Coupling Strategies for Diyne Formation

Coupling reactions are powerful tools for forming carbon-carbon bonds, and they are central to the synthesis of conjugated diyne systems like this compound.

The Glaser coupling is the oldest known acetylenic coupling reaction, first reported in 1869. nih.gov It involves the oxidative homocoupling of terminal alkynes to produce symmetrical 1,3-diynes, catalyzed by copper(I) salts, such as CuCl or CuI, in the presence of an oxidant like oxygen (air) and a base. nih.govorganic-chemistry.orgrsc.org

The reaction mechanism is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidation, leading to the dimerization of the alkyne fragments and the formation of the diyne product. rsc.org A significant challenge in Glaser couplings is the requirement for both Cu(I) and an oxidant to coexist, as off-cycle Cu(II) species can lead to side reactions. nih.gov

The Hay coupling is a notable modification of the Glaser coupling that utilizes a soluble catalyst system, typically a copper(I) salt with a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.orgnih.gov This modification enhances the versatility of the reaction by improving catalyst solubility in a wider range of solvents. organic-chemistry.orgrsc.org

| Reaction | Catalyst System | Key Features |

| Glaser Coupling | Cu(I) salt (e.g., CuCl) / Base / O₂ | Synthesis of symmetrical 1,3-diynes. rsc.org |

| Hay Coupling | Cu(I) salt / TMEDA / O₂ | Improved catalyst solubility and versatility. nih.gov |

This interactive table compares the Glaser and Hay coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nobelprize.orglibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer high functional group tolerance and proceed under mild conditions. nobelprize.orgwikipedia.org

For the synthesis of diynes, reactions like the Sonogashira coupling are particularly relevant. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium(0) catalyst and a copper(I) co-catalyst. The general mechanism for palladium-catalyzed cross-couplings involves three key steps: wikipedia.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R'-X) to form a palladium(II) intermediate.

Transmetalation: The second organic group (R), often from an organometallic reagent (e.g., organotin, organoboron, or a copper acetylide), is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two coupled organic fragments (R-R') are eliminated from the palladium center, regenerating the palladium(0) catalyst.

This catalytic cycle allows for the efficient construction of C(sp²)-C(sp) bonds, which is essential for synthesizing aryl-alkyne structures. libretexts.org Variations of these methods have been developed for the preparation of both terminal and internal conjugated diynes. nih.govacs.org

Directed Arylation of Terminal Alkynes

Directed arylation is a subclass of C-H activation/functionalization reactions that provides a more atom-economical route to aryl-alkyne bonds by avoiding the pre-functionalization of the alkyne. In these reactions, a catalyst, often palladium-based, facilitates the direct coupling of a terminal alkyne's C-H bond with an aryl partner. acs.org

The mechanism can proceed through different pathways, such as deprotonation or carbopalladation. acs.org In some methods, amines can be used as "traceless directing groups" in a three-component reaction to achieve the aminoarylation of alkynes, which can then be hydrolyzed to the desired aryl alkyne product. nih.govchemrxiv.org These advanced methods offer high regioselectivity in the synthesis of complex molecules. rsc.org Transition-metal-free approaches for the arylation of terminal alkynes have also been developed, expanding the toolkit for these transformations. chemistryviews.org

Synthetic Routes to Substituted this compound Analogues

The synthesis of substituted analogues of this compound applies the aforementioned methodologies to precursors bearing the desired functional groups. The choice of strategy often depends on the position and nature of the substituents.

For example, to synthesize a 1,4-bis(arylethynyl)benzene derivative, a common strategy is to use a double Sonogashira coupling reaction. This involves reacting 1,4-diiodobenzene or 1,4-dibromobenzene with two equivalents of a terminal arylacetylene. This approach allows for the introduction of various substituents on the terminal aryl rings.

Alternatively, substituted diethynylbenzene precursors can be prepared and then coupled with aryl halides. The synthesis of diethynylbenzene itself can start from diethylbenzene or divinylbenzene through a sequence of bromination and dehydrobromination steps. google.com

Multi-step synthetic sequences are often required to achieve complex substitution patterns. This involves a retrosynthetic analysis to determine the optimal order of reactions, considering the directing effects of the substituents in electrophilic aromatic substitution reactions. khanacademy.org For instance, the synthesis of a complex macrocycle containing a 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene bridge utilized a series of orthogonal alkyne protection strategies and palladium-catalyzed coupling reactions to build the structure step-by-step. nih.gov

Chemo- and Regioselective Functionalization Approaches

The primary challenge in the functionalization of this compound and its analogs lies in achieving monoreaction in the presence of two equivalent reactive centers. The statistical distribution of products—a mixture of unreacted starting material, mono-functionalized product, and di-functionalized product—is often the default outcome. However, through careful control of reaction conditions and the strategic use of catalysts and reagents, chemists have developed methods to favor the formation of the desired mono-adduct.

Key to achieving this selectivity is the modulation of the reactivity of the second alkyne group after the first has reacted. Electronic and steric effects introduced by the initial functionalization can influence the propensity of the second alkyne to undergo a subsequent reaction.

Sonogashira Coupling: A Tool for Stepwise Arylation

The Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of carbon-carbon bonds. nih.gov In the context of diynes like 1,4-diethynylbenzene (B1207667), controlling the stoichiometry of the reactants is a primary strategy for achieving mono-functionalization. By using a limited amount of the aryl halide, the statistical probability of the desired mono-coupling product can be increased.

Recent advancements have focused on more sophisticated methods to ensure high selectivity. For instance, surface-confined stepwise Sonogashira cross-coupling has been demonstrated as a precise method for the synthesis of conjugated polymer films. mdpi.com This technique involves immobilizing a precursor on a solid support and then carrying out the coupling reactions in a stepwise manner, allowing for a high degree of control over the sequence of monomer addition. mdpi.com

While specific data on the selective mono-Sonogashira coupling of this compound is not extensively documented in readily available literature, studies on the closely related 1,4-diethynylbenzene provide valuable insights. The synthesis of unsymmetrical derivatives often relies on a sequential approach where the first coupling reaction is performed, followed by purification of the mono-substituted intermediate before proceeding with the second, different coupling partner.

| Reactant 1 | Reactant 2 | Catalyst System | Product(s) | Selectivity | Reference |

| 1,4-Diethynylbenzene | Aryl Halide (Limited) | Pd catalyst, Cu(I) cocatalyst | Mono- and Di-alkynylated products | Moderate to Good for Mono | nih.gov |

| Surface-immobilized Iodobenzene | 1,4-Diethynylbenzene | Pd catalyst | Surface-grafted polymer | High (Stepwise) | mdpi.com |

Table 1: Examples of Sonogashira Coupling with Diynes

"Click" Chemistry: The Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, offers another avenue for the selective functionalization of diynes. This reaction is highly efficient and specific for the formation of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org The challenge of achieving mono-addition in diynes remains, and similar to the Sonogashira coupling, control of stoichiometry is a key parameter.

The regioselectivity of the CuAAC reaction itself is generally very high, favoring the 1,4-isomer. nih.gov However, when applied to a symmetrical diyne, the focus shifts to chemoselectivity—the selective reaction at one of the two alkyne sites. The formation of a triazole ring upon the first cycloaddition can electronically deactivate the remaining alkyne, potentially slowing down the second reaction and allowing for the isolation of the mono-adduct.

Furthermore, the development of metal-free azide-alkyne cycloadditions driven by supramolecular self-assembly has been shown to achieve excellent regioselectivity. researchgate.netnih.gov In these systems, the spatial confinement of the reactants within an assembly can direct the reaction to a specific outcome. researchgate.netnih.gov While not yet explicitly demonstrated for this compound, this approach holds promise for achieving high selectivity in the functionalization of symmetrical diynes.

| Reactant 1 | Reactant 2 | Catalyst | Product | Regioselectivity | Reference |

| Terminal Alkyne | Azide | Cu(I) | 1,4-Disubstituted 1,2,3-triazole | High for 1,4-isomer | beilstein-journals.org |

| Self-assembling Azide | Self-assembling Alkyne | None (Self-assembly driven) | 1,4-Disubstituted 1,2,3-triazole | Excellent for 1,4-isomer | researchgate.netnih.gov |

Table 2: Regioselectivity in Azide-Alkyne Cycloaddition Reactions

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,4 Pentadiynylbenzene

Electrophilic Addition to Diyne Moieties

The diyne moieties of 1,4-pentadiynylbenzene are susceptible to electrophilic addition reactions. Similar to other alkynes, the reaction proceeds through the formation of a vinyl carbocation intermediate. The regioselectivity of the addition is governed by the stability of this carbocation. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms, leading to the more substituted and stable carbocation.

In the case of conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com This arises from the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org For this compound, which is a non-conjugated diyne, the two triple bonds would be expected to react independently. libretexts.orglibretexts.orgmasterorganicchemistry.com Therefore, the addition of one equivalent of an electrophile like HBr would likely result in the formation of a bromo-alkenyl-alkynylbenzene. The addition of a second equivalent would then lead to a dibromo-dialkenylbenzene.

The bromination of diynes, such as the reaction with Br₂, typically proceeds via a cyclic bromonium ion intermediate, similar to alkenes. This is followed by nucleophilic attack by the bromide ion to yield the dibromoalkene. With this compound, this reaction could occur at either or both of the triple bonds, depending on the stoichiometry of the reactants. The use of a catalyst, such as an iron halide, is often employed for the bromination of aromatic compounds, but is not typically necessary for addition to alkynes. libretexts.orgyoutube.com The reaction of 1,4-pentadiene (B1346968) with N-bromosuccinimide (NBS) proceeds via a radical mechanism to form an allylic radical, which then reacts with bromine. youtube.comstackexchange.com A similar radical-initiated process could be envisioned for this compound under appropriate conditions.

Nucleophilic Addition Pathways

The triple bonds of this compound can also undergo nucleophilic addition. This type of reaction is generally less common for simple alkynes unless activated by an electron-withdrawing group. However, under specific conditions, such as in the presence of a strong nucleophile or a suitable catalyst, nucleophilic addition can occur.

For example, the addition of amines to diynes can be catalyzed by transition metals like gold. researchgate.netresearchgate.netbeilstein-journals.org This type of reaction can lead to the formation of various nitrogen-containing heterocyclic compounds. The mechanism often involves the coordination of the alkyne to the metal center, which activates it towards nucleophilic attack by the amine. Subsequent steps can involve isomerization and cyclization to yield the final product. While specific studies on this compound were not found, it is plausible that it could undergo similar transformations. The reaction of amines with ketones or aldehydes leads to the formation of imines or enamines. libretexts.orgmnstate.edu

Acidity of Terminal Alkyne Protons and Metal Acetylide Formation

The terminal alkyne protons of this compound are weakly acidic, with a pKa value typically around 25. This acidity allows for the formation of metal acetylides upon reaction with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide. The resulting acetylide anion is a potent nucleophile and can be used in a variety of carbon-carbon bond-forming reactions.

The formation of metal acetylides is a fundamental reaction in alkyne chemistry. For this compound, treatment with two equivalents of a strong base would lead to the formation of a dianion, which can then react with various electrophiles. For instance, reaction with alkyl halides would result in the elongation of the alkyne chains. This reactivity provides a powerful tool for the synthesis of more complex molecules containing the 1,4-diethynylbenzene (B1207667) core structure.

Cycloaddition Reactions of Aromatic Diynes

Aromatic diynes like this compound are valuable substrates for cycloaddition reactions, providing access to a wide range of complex cyclic and polycyclic structures. These reactions can be broadly categorized into several types, including [2+2], Diels-Alder, and other pericyclic processes. researchgate.netudel.eduresearchgate.net

The [2+2] cycloaddition reaction involves the combination of two π systems to form a four-membered ring. fiveable.me Thermally, these reactions are generally forbidden by the Woodward-Hoffmann rules for orbital symmetry, but they can be promoted photochemically or through the use of transition metal catalysts. researchgate.netlibretexts.orgnih.gov In a photochemical [2+2] cycloaddition, one of the reacting partners absorbs light and is promoted to an excited state, which can then react with the other partner. libretexts.org For this compound, this could involve the reaction of one of the alkyne moieties with an alkene or another alkyne.

Transition metal-catalyzed [2+2] cycloadditions often proceed through a metallacyclopentene intermediate. acs.org The metal catalyst facilitates the reaction by bringing the two reacting partners together and lowering the activation energy barrier. While specific studies on [2+2] cycloadditions of this compound are not prevalent in the provided search results, the general principles of such reactions are well-established for other diynes.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comiitk.ac.inwikipedia.orgmdpi.comlibretexts.org In the context of this compound, the diyne could potentially act as the dienophile, reacting with a conjugated diene. However, a more common scenario involves the in-situ generation of a reactive diene from the aromatic diyne, which then undergoes a Diels-Alder reaction. For example, some diynes can undergo thermal rearrangement to form a vinylallene, which is a highly reactive diene for Diels-Alder reactions. nih.gov

Another related pericyclic process is the ene reaction, which involves the reaction of an alkene with an allylic hydrogen (the ene) with another unsaturated compound (the enophile). researchgate.netnih.gov Aromatic ene reactions, where the ene is part of an aromatic ring, have also been reported. researchgate.net The pentadehydro-Diels-Alder reaction is another variant that has been used for the synthesis of polycyclic aromatic compounds. mdpi.com

Transition Metal-Mediated Transformations

Transition metals play a crucial role in mediating a wide variety of transformations involving this compound and other diynes. diva-portal.orgbeilstein-journals.orgrsc.orgnih.govnih.gov These reactions often exhibit high efficiency and selectivity, providing access to complex molecular architectures that would be difficult to synthesize otherwise.

One of the most powerful applications of transition metal catalysis with diynes is the [2+2+2] cycloaddition reaction. acs.orgbohrium.commdpi.com This reaction involves the combination of three alkyne units, or a diyne and a third alkyne, to form a benzene (B151609) ring. acs.orgmdpi.com Catalysts based on cobalt, rhodium, nickel, and other transition metals are commonly used for this transformation. acs.orgbohrium.commdpi.comnih.govdicp.ac.cn The mechanism generally involves the formation of a metallacyclopentadiene intermediate, followed by insertion of the third alkyne and reductive elimination to release the aromatic product. mdpi.com This methodology allows for the rapid construction of highly substituted aromatic and polycyclic aromatic compounds.

Palladium and copper catalysts are also widely used in cross-coupling reactions of diynes. researchgate.netorganic-chemistry.orgsnnu.edu.cnrug.nlresearchgate.netnih.govorganic-chemistry.orgrsc.orgbeilstein-journals.org For example, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a powerful tool for the synthesis of substituted alkynes. The Glaser coupling, a copper-catalyzed oxidative coupling of terminal alkynes, can be used to synthesize symmetrical diynes. researchgate.net These reactions provide versatile methods for the functionalization of this compound and the synthesis of larger conjugated systems.

| Reaction Type | Catalyst/Reagent | Product Type | Reference(s) |

| Electrophilic Addition | HBr, Br₂ | Bromo-alkenyl-alkynylbenzenes, Dibromo-dialkenylbenzenes | libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com |

| Nucleophilic Addition | Amines, Au catalyst | Nitrogen-containing heterocycles | researchgate.netresearchgate.netbeilstein-journals.org |

| Metal Acetylide Formation | n-BuLi, NaNH₂ | Dianion, Alkylated diynes | N/A |

| [2+2+2] Cycloaddition | Co, Rh, Ni catalysts | Substituted benzenes, Polycyclic aromatics | acs.orgbohrium.commdpi.comnih.govdicp.ac.cn |

| Cross-Coupling | Pd, Cu catalysts | Substituted alkynes, Symmetrical diynes | researchgate.netorganic-chemistry.orgsnnu.edu.cnrug.nlresearchgate.netnih.govorganic-chemistry.orgrsc.orgbeilstein-journals.org |

Radical Chemistry of Polyynylbenzenes

The radical chemistry of polyynylbenzenes, including this compound, is governed by the principles of radical stability and the typical steps of radical reactions: initiation, propagation, and termination. libretexts.orgbasicmedicalkey.com The presence of both a phenyl group and a conjugated diyne system provides multiple pathways for radical reactions, primarily through the formation of resonance-stabilized radical intermediates.

Radical reactions are initiated by the homolytic cleavage of a bond to form two radical species. basicmedicalkey.com This can be achieved through thermal or photochemical methods. libretexts.org For a molecule like this compound, initiation would likely involve the abstraction of a hydrogen atom by an initiator radical. The most susceptible C-H bonds are those at the propargylic position (the CH₂ group adjacent to the triple bonds) due to the stability of the resulting radical.

Once formed, this radical can undergo several propagation steps. The stability of carbon-centered radicals increases with substitution and the potential for resonance. basicmedicalkey.com A radical adjacent to a benzene ring (a benzylic radical) or a π-system is significantly stabilized because the unpaired electron can be delocalized over the conjugated system. youtube.com In the case of the radical formed from this compound at the propargylic position, the unpaired electron is stabilized by resonance across both the adjacent alkyne and the phenyl ring.

Propagation reactions could involve the addition of the polyynylbenzene radical to an unsaturated molecule or abstraction of an atom from another molecule. youtube.com A key reaction for polyynes is radical polymerization. The radical intermediate can add across the triple bond of another this compound monomer, creating a new, larger radical. This process can repeat to form a chain-growth polymer. pressbooks.pub The regioselectivity of this addition would favor the formation of the more stable radical intermediate. pressbooks.pubyoutube.com

Termination steps conclude the chain reaction and typically involve the combination of two radicals to form a stable, non-radical product. youtube.com

Table 1: Potential Radical Reaction Intermediates and Pathways for this compound

| Reaction Step | Description | Example Intermediate/Product |

| Initiation | A radical initiator (R•) abstracts a propargylic hydrogen, forming a resonance-stabilized radical. | Phenyl-C≡C-C•H-C≡CH |

| Propagation | The radical adds to the alkyne of another monomer unit, propagating the chain. | Dimer radical formation |

| Propagation | The radical abstracts a hydrogen atom from a donor molecule (H-X). | Phenyl-C≡C-CH₂-C≡CH (regenerated) + X• |

| Termination | Two radicals combine to form a stable product. | Dimerization or cross-linking |

Supramolecular Interactions and Self-Assembly Driven Reactivity

The reactivity of this compound can be significantly influenced by its organization in the solid state or in solution, which is directed by non-covalent supramolecular interactions. youtube.com These interactions guide the molecules to arrange themselves into ordered structures through a process known as self-assembly. The primary forces at play for an aromatic alkyne like this compound are π-π stacking and C-H···π interactions.

The planar, electron-rich benzene ring and the linear, electron-rich triple bonds are ideal candidates for π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between aromatic systems. The assembly can lead to various arrangements, such as offset-stacked or herringbone patterns, which maximize attractive forces. Studies on structurally similar molecules, such as 1,4-bis(iodoethynyl)benzene, show that a balance between different non-covalent forces, including halogen bonds and van der Waals interactions, dictates the final crystal structure, often resulting in 1D supramolecular polymers. rsc.org For this compound, the interplay between π-π stacking of the phenyl rings and interactions involving the diyne rods would be crucial in determining the supramolecular architecture.

In addition to π-π stacking, weaker C-H···π hydrogen bonds can form, where an acidic C-H bond (like the terminal acetylenic proton) acts as a donor to the π-electron cloud of a neighboring benzene ring or alkyne. These directional interactions contribute to the stability and specificity of the self-assembled structure.

This predictable self-assembly can be harnessed to control reactivity. When molecules are pre-organized in a crystal lattice, a reaction (e.g., polymerization) can proceed in the solid state with high regio- and stereoselectivity, a concept known as topochemical control. For this compound, arranging the monomers in a stacked fashion could facilitate a solid-state polymerization upon exposure to heat or UV light, where the diyne moieties of adjacent molecules react to form a conjugated polymer backbone. The precise alignment dictated by the supramolecular interactions would directly translate into the structure and properties of the resulting polymer.

Table 2: Key Supramolecular Interactions for this compound

| Interaction Type | Description | Participating Moieties |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Phenyl-Phenyl, Phenyl-Alkyne |

| C-H···π Interaction | A weak form of hydrogen bonding where a C-H bond interacts with a π-system. | Acetylenic C-H and Phenyl ring |

| Van der Waals Forces | General intermolecular forces arising from temporary fluctuations in electron density. | Entire molecule |

While general principles of spectroscopy can predict the expected regions for certain signals—for example, aromatic protons in ¹H NMR or alkyne and aromatic ring vibrations in IR and Raman spectroscopy libretexts.orgdocbrown.infoacs.org—the precise chemical shifts, coupling constants, and detailed vibrational modes are unique to the specific molecular structure and must be determined experimentally.

For instance, ¹H and ¹³C NMR data are available for a wide range of other 1,4-disubstituted benzene derivatives, but not for the target molecule with two pentadiynyl side chains. nih.govmst.eduresearchgate.net Similarly, while the synthesis of related structures is documented, the specific characterization data for this compound is not provided in the available resources. rsc.orgnih.gov

Multi-dimensional NMR techniques, which are crucial for unambiguous assignment of signals and understanding molecular connectivity, require initial 1D spectral data, which is currently unavailable for this specific compound.

Advanced Spectroscopic and Structural Characterization of 1,4 Pentadiynylbenzene

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds. measurlabs.com It provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. measurlabs.comlabmanager.com For 1,4-pentadiynylbenzene (C₁₁H₈), the molecular ion peak ([M]⁺•) would be observed at a high resolution, distinguishing it from other species with the same nominal mass.

Upon ionization, typically through electron impact, the molecular ion can undergo fragmentation. msu.edu The analysis of these fragmentation patterns provides valuable structural information. The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak due to the stability of the aromatic system. Key fragmentation pathways would likely involve the cleavage of the bonds in the pentadiynyl side chains.

The fragmentation process for benzene (B151609) and its derivatives often involves the loss of hydrogen or small hydrocarbon fragments. docbrown.info For this compound, characteristic fragments would arise from the loss of hydrogen atoms, acetylene (B1199291) (C₂H₂), or larger propargyl radicals from the side chains. The presence of the phenyl group is strongly indicated by a fragment ion at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. docbrown.info

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| m/z (Nominal) | Proposed Fragment Ion | Formula | Notes |

| 140 | [M]⁺• (Molecular Ion) | [C₁₁H₈]⁺• | The parent ion, its exact mass confirms the elemental formula. |

| 139 | [M-H]⁺ | [C₁₁H₇]⁺ | Loss of a hydrogen radical. |

| 115 | [M-C₂H]⁺ | [C₉H₇]⁺ | Loss of an ethynyl (B1212043) radical. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | A common and diagnostic fragment for phenyl-containing compounds. docbrown.info |

| 76 | [C₆H₄]⁺• | [C₆H₄]⁺• | Benzyne radical cation, from loss of H from the phenyl fragment. docbrown.info |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | A common fragment from the breakdown of the benzene ring. |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Conjugation Length

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. edinst.com The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu In this compound, the chromophore is the entire conjugated system, comprising the benzene ring and the two pentadiynyl side chains.

Compared to benzene, which has primary absorption bands well below 280 nm, the extended conjugation in this compound is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. nist.govmdpi.com The primary electronic transitions observed will be π → π* transitions, involving the promotion of electrons within the delocalized π-system. The UV-Vis spectrum would likely display fine vibrational structure, which is characteristic of rigid aromatic molecules. core.ac.uk

Fluorescence spectroscopy measures the emission of light as the excited molecule returns to its ground state. siyavula.com The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a lower energy (longer wavelength), a phenomenon known as the Stokes shift. The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and its environment. For instance, the fluorescence intensity can be influenced by the solvent. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Expected Value/Observation | Significance |

| UV-Vis Absorption | λmax | ~290 - 330 nm | Indicates the energy of the π → π* electronic transition. researchgate.net |

| Molar Absorptivity (ε) | High | Reflects the high probability of the electronic transition. | |

| Fluorescence Emission | λem | > 330 nm | Energy of the emission from the lowest excited singlet state. |

| Stokes Shift | Positive Value | The energy difference between the absorption and emission maxima. |

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. pdx.eduanton-paar.com This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and configuration. ethz.ch

For this compound, an XRD analysis would confirm the planarity of the central benzene ring and the expected linear geometry of the C≡C triple bonds. It would also provide precise measurements of the C-C bond lengths within the ring, the C-C single and triple bonds of the side chains, and the C-H bond distances.

Furthermore, XRD reveals how molecules are arranged in the crystal lattice, a property known as crystal packing. pdx.edu The packing of aromatic molecules is often governed by non-covalent interactions, such as π-π stacking and C-H···π interactions. The analysis would show the intermolecular distances and orientations, such as the separation between parallel benzene rings in a stack. wikipedia.org The specific arrangement can influence the material's bulk properties.

Table 3: Representative Crystallographic Data for an Aromatic Compound

| Parameter | Description | Example Value |

| Crystal System | The symmetry classification of the crystal. | Monoclinic |

| Space Group | The specific symmetry group of the crystal lattice. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.9, b = 4.3, c = 16.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 93, γ = 90 |

| Z | The number of molecules per unit cell. | 4 |

| Intermolecular Distance | Shortest distance between atoms of adjacent molecules (e.g., π-stacking distance). | ~3.8 Å |

Note: The values in this table are representative examples based on similar aromatic structures like hexaiodobenzene and are not experimental data for this compound. wikipedia.org

Chiroptical Spectroscopic Methods for Stereochemical Assignment

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for the analysis of chiral molecules. taylorfrancis.comcas.cz These methods measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms, allowing for the determination of a molecule's absolute configuration (e.g., R/S designation). nih.govpressbooks.pub

The compound this compound is an achiral molecule. It possesses multiple elements of symmetry, including a plane of symmetry that passes through the 1 and 4 positions of the benzene ring and bisects the side chains. Due to this lack of chirality, this compound does not exhibit a chiroptical response. Therefore, techniques like ECD and VCD are not applicable for its stereochemical analysis, as there are no stereoisomers to assign. nih.govyoutube.com These methods are only useful for molecules that lack an improper axis of rotation and are therefore chiral. taylorfrancis.com

Spectroscopic Probes for Intermolecular Interactions

The spectroscopic properties of this compound can serve as sensitive probes for its intermolecular interactions with its environment, such as solvent molecules or other solutes. nist.gov The extended π-system of the molecule is susceptible to changes in local polarity and specific interactions like hydrogen bonding or π-stacking.

Solvatochromism : A change in the position of the UV-Vis absorption or fluorescence emission maxima upon changing the solvent is known as solvatochromism. rsc.orgmdpi.com By measuring the spectra of this compound in a range of solvents with varying polarities, one can characterize the nature of the ground and excited states and probe the polarity of a local environment.

Hydrogen Bonding : While this compound does not have a strong hydrogen bond donor, the π-electron clouds of the triple bonds and the aromatic ring can act as weak hydrogen bond acceptors. nih.gov These interactions can be studied using techniques like FTIR or NMR spectroscopy. In FTIR, the formation of a hydrogen bond would cause a characteristic shift in the vibrational frequency of the donor's X-H bond.

π-π Stacking : In solution, particularly in aromatic solvents, this compound can form π-stacked aggregates. These interactions can be probed using ¹H NMR spectroscopy, where the formation of a stacked complex would lead to significant upfield shifts in the proton resonances due to the magnetic anisotropy of the aromatic rings. nih.gov

By systematically studying these spectroscopic changes, a detailed picture of the non-covalent forces governing the interactions of this compound can be developed.

Theoretical and Computational Chemistry Applied to 1,4 Pentadiynylbenzene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental in elucidating the electronic structure and bonding characteristics of 1,4-Pentadiynylbenzene. These ab initio and density functional theory approaches provide a detailed picture of the molecule's geometry, stability, and orbital interactions.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules the size of this compound. DFT calculations are routinely employed to determine the molecule's most stable three-dimensional structure (geometry optimization) and its electronic energy.

For this compound, a common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p). This level of theory is effective for optimizing the geometry, predicting the planar structure of the benzene (B151609) ring, and defining the linear arrangement of the two alkyne fragments. The calculations confirm the delocalized π-system of the aromatic ring and its electronic communication with the attached pentadiynyl side chains. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is representative of typical DFT calculation results for this type of molecule.)

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths | ||

| C(aromatic)-C(aromatic) | ~1.40 Å | |

| C(aromatic)-C(alkyne) | ~1.44 Å | |

| C≡C | ~1.21 Å | |

| C(alkyne)-CH2 | ~1.46 Å | |

| CH2-C(alkyne) | ~1.46 Å | |

| C(sp)-H | ~1.06 Å | |

| Bond Angles | ||

| C(aromatic)-C(aromatic)-C(aromatic) | ~120° | |

| C(aromatic)-C(alkyne)-C(alkyne) | ~180° | |

| C(alkyne)-CH2-C(alkyne) | ~109.5° |

This interactive table presents theoretically predicted bond lengths and angles. These values are derived from standard DFT computations and reflect the expected molecular geometry.

Ab Initio Methods for High-Accuracy Electronic Structure

For a more rigorous and accurate description of the electronic structure, ab initio (from first principles) methods are utilized. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) incorporate a more sophisticated treatment of electron correlation.

These high-accuracy calculations are particularly valuable for refining the electronic energy and understanding subtle electronic effects, such as the interaction between the π-orbitals of the benzene ring and the alkyne groups. For this compound, these methods can provide a benchmark energy value, calculate precise ionization potentials and electron affinities, and offer a deeper understanding of the molecule's aromaticity and electronic stability. The results from these methods serve as a "gold standard" to validate the accuracy of less computationally expensive DFT functionals.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the reactivity of this compound by mapping out potential reaction pathways. escholarship.org By calculating the energies of reactants, products, and intermediate structures, chemists can predict the feasibility and selectivity of chemical reactions. A critical aspect of these studies is the identification of transition states—the high-energy structures that connect reactants to products.

For this compound, theoretical studies could investigate several reaction types:

Cycloaddition Reactions: The terminal alkyne groups are susceptible to cycloaddition reactions, such as [3+2] cycloadditions with azides. mdpi.com DFT calculations can be used to model the reaction pathway, locate the transition state, and calculate the activation energy barrier, thereby predicting the reaction rate and regioselectivity. mdpi.com

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions. Computational models can predict whether substitution is more likely to occur at the ortho or meta positions relative to the pentadiynyl group by calculating the energies of the intermediate carbocations (sigma complexes).

Radical Reactions: The methylene (B1212753) group (CH2) in the pentadiynyl chain could be a site for radical abstraction. Theoretical models can explore the stability of the resulting radical and subsequent reaction pathways.

By comparing the activation energies of competing pathways, these computational studies offer valuable mechanistic insights and guide the design of synthetic routes. escholarship.org

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental spectra.

For this compound, DFT calculations can accurately predict key spectroscopic features. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted into chemical shifts. researchgate.net These predictions are often accurate enough to distinguish between different isomers and to assign specific signals in experimental ¹H and ¹³C NMR spectra. researchgate.netnih.gov

Similarly, the calculation of the vibrational frequencies (and their corresponding intensities) allows for the theoretical prediction of the molecule's infrared (IR) and Raman spectra. wisc.edu This is achieved by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). wisc.edu The predicted frequencies help in assigning experimental absorption bands to specific molecular motions, such as C≡C triple bond stretches, aromatic C-H stretches, and benzene ring deformations.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is representative of typical DFT calculation results for this type of molecule.)

| Parameter | Group | Predicted Value |

| ¹³C NMR Chemical Shift | Aromatic C-H | 128-130 ppm |

| Aromatic C-C | 132-135 ppm | |

| C≡C | 80-90 ppm | |

| CH₂ | ~20 ppm | |

| ¹H NMR Chemical Shift | Aromatic H | 7.2-7.5 ppm |

| Alkyne H | ~2.0 ppm | |

| CH₂ H | ~2.5 ppm | |

| Vibrational Frequency | Alkyne C-H Stretch | ~3300 cm⁻¹ |

| Aromatic C-H Stretch | 3050-3100 cm⁻¹ | |

| C≡C Stretch | 2100-2150 cm⁻¹ | |

| Aromatic C=C Stretch | 1500-1600 cm⁻¹ |

This interactive table provides theoretically predicted NMR chemical shifts and key IR vibrational frequencies. These values are essential for interpreting experimental spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents. kummerlaender.eunih.gov

For this compound, MD simulations can provide insights into:

Conformational Dynamics: Although the benzene ring and alkyne fragments are relatively rigid, rotation can occur around the single bonds of the pentadiynyl chain. MD simulations can explore the conformational landscape, revealing the preferred orientations of the side chain relative to the aromatic ring.

Solvation Structure: By simulating this compound in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and how the solvent might influence reaction rates and mechanisms. Radial distribution functions derived from these simulations can quantify the structure of the solvation shells. nih.gov

Thermodynamic Properties: MD simulations can also be used to calculate bulk thermodynamic properties like density and heat of vaporization, providing a link between molecular behavior and macroscopic observables. researchgate.net

These simulations typically employ classical force fields (like OPLS-AA or GAFF), which are parameterized to reproduce experimental or quantum chemical data at a much lower computational cost than quantum methods. nih.gov

Charge Distribution and Reactivity Site Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Computational methods provide several ways to analyze the charge distribution of this compound.

Atomic Charges: Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Atoms in Molecules (AIM) theory can be used to assign partial charges to each atom. For this compound, these analyses are expected to show that the carbon atoms of the benzene ring and the alkyne groups carry a slight negative charge due to the electron-rich π-systems, while the hydrogen atoms are slightly positive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the van der Waals surface of the molecule. For this compound, the MEP would show regions of negative potential (typically colored red) above the plane of the aromatic ring and around the π-bonds of the alkynes. These electron-rich areas represent the most likely sites for attack by electrophiles. Regions of positive potential (blue) would be located near the hydrogen atoms.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting reactivity. The HOMO indicates where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO indicates where it is most likely to accept electrons (electrophilic sites). In this compound, the HOMO and LUMO are expected to be π-type orbitals with significant contributions from both the aromatic ring and the alkyne chains, indicating the reactive nature of these systems.

Advanced Applications and Functional Materials Derived from 1,4 Pentadiynylbenzene

Polymer Chemistry and Material Science

The presence of two reactive acetylene (B1199291) groups in diynylbenzene monomers allows for the formation of highly conjugated polymers through various polymerization techniques. The resulting materials exhibit a range of interesting properties suitable for applications in material science.

Radical Polymerization of Diynylbenzene Monomers

While anionic and transition-metal-catalyzed polymerizations are more commonly employed for diethynylarenes, radical polymerization presents an alternative route for creating polymer networks. elsevierpure.comrsc.org Free radical polymerization of di- and tri-vinyl-substituted benzenes is known to produce highly cross-linked materials. unipr.it For diethynylbenzene monomers, radical polymerization can be initiated by thermal or photochemical methods. nih.gov This process typically involves the opening of the carbon-carbon triple bonds to form a network of crosslinked polymer chains. nih.gov The resulting polymers are often insoluble and infusible, which can be advantageous for applications requiring high thermal stability. nih.gov However, controlling the structure and molar mass of polymers obtained through radical polymerization of diynes can be challenging due to the high reactivity of the propagating radical species, which can lead to branching and cross-linking. ethernet.edu.et

Anionic Polymerization Leading to Strictly Linear Conjugated Polymers

Anionic polymerization has been successfully utilized for the synthesis of strictly linear and soluble polymers from p-diethynylbenzene. nih.govmdpi.com This method offers a high degree of control over the polymerization process, allowing for the selective polymerization of one of the two ethynyl (B1212043) groups, leaving the other as a pendant group on the polymer backbone. nih.gov The use of initiators like n-butyllithium (n-BuLi) in polar solvents such as hexamethylphosphoramide (B148902) (HMPA) has been shown to yield completely linear polymers without branching or the formation of phenylene fragments. nih.govmdpi.com The resulting polymers are typically yellow-brown powders soluble in various organic solvents. nih.govmdpi.com

The conditions of the anionic polymerization, such as the choice of solvent and temperature, can significantly influence the yield and properties of the resulting linear polymer. Below is a table summarizing the effect of different solvents on the anionic polymerization of p-diethynylbenzene. mdpi.com

| Solvent | Polymer Yield (%) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|---|---|---|

| DMSO | 75.3 | 1800 | 1.55 |

| HMPA | 98.0 | 2100 | 1.68 |

| DMFA | 65.0 | 1500 | 1.60 |

| THF | 5.0 | - | - |

Synthesis of Conjugated Polymers with Tailored Architectures

The ability to control the polymerization of diynylbenzene monomers opens up possibilities for creating polymers with tailored architectures, such as block and star-branched polymers. By employing living anionic polymerization techniques, it is possible to synthesize well-defined block copolymers. researchgate.net For instance, poly(silylene diethynylbenzene) has been used as a building block to create ABA-type block copolymers with dipropargyloxy diphenyl propane (B168953) or dipropargyloxy diphenyl ether segments. researchgate.net These block copolymers exhibit good processability and mechanical properties. researchgate.net

Furthermore, living anionic polymerization of divinylbenzene, a related monomer, has been successfully used to create star-branched polymers. semanticscholar.org This is achieved by reacting the living anionic poly(1,4-divinylbenzene) with functionalized polymers. semanticscholar.org Such tailored architectures can lead to materials with unique solution and solid-state properties.

Exploration of Polymer Properties (e.g., Electrical Conductivity, Optical Properties, Thermostability)

Polymers derived from diethynylbenzenes possess a range of properties that are of significant interest in material science.

Electrical Conductivity: The conjugated backbone of these polymers suggests potential for electrical conductivity. While pristine poly(p-diethynylbenzene) has low electronic conductivity, doping can significantly enhance its conductive properties. nih.gov For instance, doping with electron acceptors can increase the conductivity. The electrical resistivity of poly(p-diethynylbenzene) can be measured using the four-probe method. mdpi.com In some cases, the electrical conductivity of conducting polymers can be increased by several orders of magnitude upon doping, reaching values comparable to semiconductors or even metals. nih.govnih.gov

Optical Properties: The extended π-conjugation in these polymers gives rise to interesting optical properties. They are known to have unique optical characteristics, including thermo- and solvatochromism. nih.gov Copolymers of p-diethynylbenzene have been synthesized for applications in nonlinear optics, exhibiting large third-order nonlinear susceptibility. mdpi.comcanterbury.ac.nz The absorption and emission properties can be tuned by the introduction of different substituents on the polymer backbone. mdpi.com For example, the photoluminescence of polyacetylenes can be influenced by the presence of functional groups. mdpi.com

Thermostability: A key feature of polymers derived from diethynylbenzenes is their high thermal and thermo-oxidative stability. nih.govmdpi.com Thermogravimetric analysis (TGA) has shown that these polymers exhibit high thermal resistance and a significant coke residue upon pyrolysis, which is crucial for applications in high-temperature composites. mdpi.com The degradation temperatures at 5% weight loss (Td5) for cured block copolymers containing poly(silylene diethynylbenzene) segments are reported to be above 560 °C in a nitrogen atmosphere. researchgate.net

The following table presents the thermal stability data for cured polymers containing poly(silylene diethynylbenzene). researchgate.net

| Polymer | Td5 in N2 (°C) | Residue at 800 °C in N2 (%) | Td5 in Air (°C) | Residue at 800 °C in Air (%) |

|---|---|---|---|---|

| AAA | 583.5 | 88.9 | 541.2 | 24.3 |

| ABA-A | 560.1 | 87.2 | 518.7 | 28.5 |

| ABA-O | 563.4 | 87.9 | 523.5 | 26.4 |

AAA: poly(silylene diethynylbenzene), ABA-A: poly(silylene diethynylbenzene)–b–poly(silylene dipropargyloxy diphenyl propane), ABA-O: poly(silylene diethynylbenzene)–b–poly(silylene dipropargyloxy diphenyl ether)

Role in Optoelectronic and Photonic Devices

The unique electronic and optical properties of conjugated polymers derived from diynylbenzenes make them promising candidates for applications in optoelectronic and photonic devices. The extended π-conjugation allows for efficient charge transport and light absorption/emission, which are key requirements for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). jmaterenvironsci.comsemanticscholar.org

In the context of OLEDs, polymers with high photoluminescence quantum yields are desirable. jmaterenvironsci.com The ability to tune the emission color by modifying the polymer structure is also a significant advantage. jmaterenvironsci.com For OPVs, conjugated polymers can act as the electron donor material in the active layer of a solar cell. nih.govmdpi.com The performance of these devices is influenced by factors such as the polymer's band gap, energy levels, and charge carrier mobility. semanticscholar.org While specific applications of poly(1,4-pentadiynylbenzene) in these devices are not widely reported, the properties of related poly(p-diethynylbenzene) derivatives suggest their potential in these fields. mdpi.com

Bioactive Compound Research and Natural Products Chemistry

There is currently no significant body of research linking this compound or its simple polymers to bioactive compound research or natural products chemistry. While polyacetylenic compounds are found in nature and can exhibit a range of biological activities, these are typically more complex molecules with different substitution patterns. nih.govnih.govresearchgate.netmdpi.com The focus of research on this compound and its analogs has been primarily in the field of materials science.

Insecticidal Activity of Related Pentadiynylbenzene Structures (e.g., 2,4-Pentadiynylbenzene)

While specific studies on the insecticidal activity of this compound are not prevalent, research into the broader class of polyacetylene compounds, to which it belongs, has revealed significant insecticidal properties. Polyynes are recognized as a unique class of natural products with a range of biological activities, including pesticidal effects. researchgate.net

Certain polyacetylene derivatives, such as thiarubrines, have demonstrated notable insecticidal activities. bohrium.com The structural features of these compounds, characterized by multiple conjugated triple bonds, are key to their biological function. For instance, dihydromatricaria acid, a polyyne, is produced and secreted by soldier beetles as a form of chemical defense. wikipedia.org Naturally occurring polyacetylene alkamides have also been identified as possessing powerful insecticidal properties, making them subjects of interest for further pharmacological investigation. researchgate.net

These findings suggest that the pentadiynylbenzene framework could serve as a scaffold for developing new insecticidal agents. The inherent reactivity and structural characteristics of the diyne moiety are crucial for the bioactivity observed in related natural products.

Antimicrobial and Antifungal Potentials of Phenyl-Diyne Compounds

The class of phenyl-diyne and, more broadly, polyyne compounds has demonstrated significant potential as antimicrobial and antifungal agents. researchgate.netnih.gov Their efficacy has been observed against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.netresearchgate.net

Bacterial polyynes, for example, have been identified as potent antimicrobials. nih.gov Compounds such as cepacins and caryoynencin exhibit a broad spectrum of activity. nih.gov In plants, polyynes are a key component of their defense mechanisms. Falcarinol-type polyynes, found in vegetables like parsnips, possess antifungal properties. wikipedia.org Research on polyacetylenes from Bellis perennis (the common daisy) identified deca-4,6-diynoic acid and deca-4,6-diyne-1,10-dioic acid as being effective against Gram-positive and Gram-negative bacteria, respectively. researchgate.net

The mechanism of action for some of these compounds is being elucidated. Recent studies have shown that certain bacterial polyynes act as covalent inhibitors of acetyl-CoA acetyltransferase, a potential target for the development of new antifungal drugs. nih.gov

Table 1: Examples of Antimicrobial and Antifungal Polyynes

| Compound/Class | Source Organism/Family | Type of Activity | Target Organisms | Reference(s) |

| Falcarinol-type polyynes | Apiaceae (e.g., Parsnip) | Antifungal | Various fungi | wikipedia.org |

| Deca-4,6-diynoic acid | Bellis perennis | Antibacterial | Gram-positive bacteria | researchgate.net |

| Deca-4,6-diyne-1,10-dioic acid | Bellis perennis | Antibacterial | Gram-negative bacteria | researchgate.net |

| Cepacins | Burkholderia diffusa | Antibacterial, Anti-oomycetal | Gram-negative bacteria, Staphylococci spp., Pythium ultimum | nih.gov |

| Caryoynencin | Burkholderia caryophylli | Antibacterial | E. coli, K. pneumoniae, S. aureus, B. subtilis | nih.gov |

| Collimonins | Collimonas fungivorans | Antifungal | Aspergillus niger | nih.gov |

Cytotoxicity Studies and Medicinal Chemistry Applications

The cytotoxic properties of polyyne compounds have made them a subject of significant interest in medicinal chemistry, particularly for anticancer research. wikipedia.orgroutledge.com A variety of naturally occurring and synthetic polyynes have demonstrated potent activity against numerous cancer cell lines. nih.govacademie-sciences.fr

Falcarindiol, a polyyne found in common vegetables like carrots, is one of the most studied compounds in this class for its potential anticancer activity. wikipedia.org Similarly, polyacetylenes isolated from the roots of Echinacea pallida showed concentration-dependent cytotoxicity against human pancreatic (MIA PaCa-2) and colonic (COLO320) cancer cells, with apoptosis identified as a mechanism of cell death. nih.gov

Synthetic efforts have also focused on creating novel polyyne derivatives with enhanced or targeted cytotoxicity. For instance, derivatives of lembehyne B, a marine natural product, were synthesized and showed apoptosis-inducing activity against several tumor cell lines, including Jurkat, K562, and HeLa. mdpi.com Another potent example is (S)-minquartynoic acid, a polyyne isolated from Ochanostachys amentacea, which displayed broad and potent cytotoxicity against ten different tumor cell lines, including leukemia, prostate, and ovarian cancer cells. academie-sciences.fr

Table 2: Cytotoxic Activity of Selected Polyacetylene Compounds

| Compound | Source | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Polyacetylenes (e.g., Compound 5) | Echinacea pallida | MIA PaCa-2 (pancreatic), COLO320 (colonic) | Concentration-dependent cytotoxicity; induces apoptosis | nih.gov |

| (S)-Minquartynoic acid | Ochanostachys amentacea | P-388 (leukemia) and 9 other lines | Strong cytotoxicity (ED₅₀ of 0.18 µg/mL for P-388) | academie-sciences.fr |

| E-15,16-dihydrominquartynoic acid | Ochanostachys amentacea | KB, LNCaP (prostate), SW626 (ovarian) | Potent cytotoxicity | academie-sciences.fr |

| Lembehyne B derivatives | Synthetic (from marine natural product) | Jurkat, K562, U937, HeLa, HEK293 | Apoptosis-inducing activity | mdpi.com |

| Falcarindiol | Apiaceae (e.g., Carrots) | Various | Potential anticancer activity | wikipedia.org |

Biogenesis and Natural Occurrence in Botanical Extracts (e.g., Artemisia species)

Polyacetylene compounds, including structures related to pentadiynylbenzene, are widely distributed secondary metabolites in the plant kingdom, particularly within the Asteraceae family, which includes the genus Artemisia. bohrium.comresearchgate.netresearchgate.net Over 1100 different acetylenes and related substances have been identified from plants in this family. bohrium.comresearchgate.net The presence of specific sets of acetylene metabolites often serves as an important chemotaxonomic marker for different tribes and genera within Asteraceae. researchgate.netresearchgate.net

The biosynthesis of these compounds originates from fatty acids. nih.gov The process is initiated with the conversion of linoleic acid into crepenynic acid, which marks the first step in forming a triple bond. mdpi.com Subsequent enzymatic desaturation steps lead to the formation of compounds with multiple conjugated triple bonds, which are common in Artemisia species. mdpi.com For example, dehydromatricaria ester, an early polyyne to be isolated, was found in the essential oil of Artemisia vulgaris. wikipedia.org These natural polyynes are believed to play a role in the plant's defense against herbivores and pathogens.

Precursors in Carbon Material Synthesis (e.g., Acetylenic Carbon Nanostructures)

The rigid, linear structure of this compound and its analogs, such as 1,4-diethynylbenzene (B1207667), makes them excellent precursors for the synthesis of advanced carbon materials. These molecules are particularly suited for creating one-dimensional acetylenic carbon nanostructures, often referred to as polyynes or carbyne, an allotrope of carbon consisting of a linear chain of atoms. nih.gov

The synthesis of long, stable polyyne chains is a significant challenge due to their high reactivity and tendency to undergo cross-linking. nih.gov However, by using aromatic precursors with terminal alkyne groups, researchers can control the assembly and polymerization process. Acetylene itself has been used as a carbon source to synthesize fluorescent carbon nanoparticles through dispersion polymerization at low temperatures. nih.gov This process involves the formation of unstable long polyynes that subsequently decompose into carbon-rich materials. nih.gov Alkynes are considered ideal for constructing diverse carbon-rich frameworks due to their high-energy functionality. researchgate.net Research has demonstrated the on-surface synthesis of polyynic carbon chains with up to 120 carbon atoms, confirming their structure with bond-resolved atomic force microscopy. uantwerpen.be

Applications in Advanced Organic Synthesis as Building Blocks

This compound and the closely related 1,4-diethynylbenzene are highly versatile building blocks in advanced organic synthesis. wikipedia.org The terminal alkyne groups are reactive handles that can participate in a wide array of chemical transformations, allowing for the construction of complex molecular architectures.

One of the primary applications is in cross-coupling reactions, such as the Sonogashira-Hagihara reaction, to assemble larger conjugated systems. mdpi.com These reactions are fundamental in creating molecular wires, components for organic electronics, and ligands for metal complexes. For example, 1,4-diethynylbenzene has been used to create bridged bimetallic complexes to study their electronic structures and potential applications in molecular electronics and catalysis. wikipedia.orgresearchgate.net

Furthermore, the diyne unit can undergo cycloaddition reactions. For instance, 1,4-diethynylbenzene has been shown to participate in ruthenium-catalyzed intermolecular [2+2] cycloadditions to furnish cyclobutene (B1205218) derivatives. researchgate.net Its rigid structure also makes it a valuable component in the synthesis of materials for high-performance organic light-emitting diodes (OLEDs) and for the development of novel electrochemical sensors. wikipedia.orgresearchgate.net

Perspectives and Future Research Trajectories for 1,4 Pentadiynylbenzene

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 1,4-pentadiynylbenzene and its derivatives will likely prioritize environmentally friendly methods that align with the principles of green chemistry. Traditional multi-step syntheses often rely on hazardous reagents, stoichiometric coupling agents, and volatile organic solvents, generating significant chemical waste. Future research is expected to focus on developing catalytic, atom-economical processes that minimize environmental impact.

Key areas for development include:

Catalyst Innovation : Research into heterogeneous catalysts, such as metal nanoparticles supported on materials like biopolymers or magnetic nanoparticles, could lead to more sustainable synthetic routes. mdpi.com These catalysts offer advantages like easy separation from the reaction mixture, potential for recycling over multiple cycles, and reduced metal leaching into the product. mdpi.com The development of robust, reusable, and non-toxic catalysts, potentially based on earth-abundant metals, is a primary goal. rsc.orgresearchgate.net

Eco-Friendly Reaction Media : A shift away from conventional organic solvents towards greener alternatives like water, ethylene glycol, or ionic liquids is anticipated. mdpi.com Solvent-free reaction conditions, where the reactants are processed neat, represent an ideal scenario for minimizing solvent waste. researchgate.net

Energy Efficiency : The adoption of energy-efficient techniques such as ultrasound or microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com These methods can promote higher yields and cleaner reactions under milder conditions.

The success of these methodologies can be quantified using green chemistry metrics, such as the E-factor (Environmental factor) and process mass intensity (PMI), to ensure that new synthetic protocols are demonstrably more sustainable than existing ones. rsc.orgresearchgate.net

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Deriving starting materials from bio-based sources. | Reduced reliance on petrochemicals. |

| Catalysis | Employing reusable heterogeneous catalysts (e.g., supported Pd, Cu, or ZnO nanoparticles). mdpi.comrsc.org | Increased reaction efficiency, reduced waste, catalyst recycling. |

| Benign Solvents | Utilizing water, supercritical fluids, or bio-solvents for reactions. | Elimination of toxic and volatile organic compounds (VOCs). |

| Energy Efficiency | Applying microwave or ultrasonic irradiation. | Shorter reaction times and lower energy consumption. |

Unveiling Novel Reactivity and Catalytic Applications

The conjugated diyne system of this compound presents a rich platform for exploring novel chemical transformations. The presence of two carbon-carbon triple bonds allows for a variety of addition reactions, cycloadditions, and polymerizations. Future research will likely focus on controlling the regio- and stereoselectivity of these reactions.

Metal-catalyzed hydrofunctionalization—the addition of a heteroatom-hydrogen bond across a triple bond—is a particularly promising area. mdpi.com This class of reactions can introduce diverse functional groups, leading to a wide array of derivatives from a single starting material. For conjugated diynes, the challenge lies in controlling whether the reaction occurs at the 1,2-position, the 3,4-position, or via a 1,4-addition. mdpi.com

Potential research trajectories include:

Selective Hydrofunctionalization : Developing catalytic systems (e.g., based on gold, palladium, or rhodium) to selectively achieve hydroamination, hydrothiolation, or hydrophosphination at a specific triple bond, yielding functionalized enynes. mdpi.com

Cycloaddition Reactions : Investigating [4+2] and other cycloaddition reactions to construct complex heterocyclic and carbocyclic frameworks. The diyne moiety can act as a partner in Diels-Alder reactions or be utilized in metal-catalyzed annulations to build polycyclic aromatic systems. mdpi.com

Polymerization : Using this compound as a monomer for synthesizing conjugated polymers. Such materials could possess interesting optical and electronic properties for applications in organic electronics.

| Reaction Type | Description | Potential Products/Applications |

|---|---|---|

| Catalytic Hydroarylation | Addition of an aromatic C-H bond across one of the triple bonds. mdpi.com | Synthesis of complex aryl-substituted enynes. |

| Hydroamination | Addition of an N-H bond from amines or ammonia. mdpi.com | Formation of enamines and nitrogen-containing heterocycles. |

| [4+2] Cycloaddition | Reaction with dienes to form six-membered rings. mdpi.com | Access to complex polycyclic structures. |

| Cross-Coupling | Participation in reactions like Sonogashira or Glaser coupling. | Creation of extended polyyne chains and conjugated systems. |

Rational Design of Derivatives for Enhanced Material Performance

The rigid, linear structure and electron-rich pi-system of this compound make it an attractive building block for advanced materials. Future research will involve the rational design and synthesis of derivatives with tailored properties for specific applications in materials science. By introducing various functional groups onto the phenyl ring or modifying the terminal alkyne, properties such as solubility, electronic character, and self-assembly behavior can be precisely controlled.

Key areas for exploration include:

Organic Electronics : Synthesizing derivatives that can be incorporated into conjugated polymers or oligomers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The diyne unit can enhance pi-conjugation and influence the material's band gap and charge transport properties.

Molecular Wires : Exploring the potential of this compound and its oligomers to act as molecular wires, capable of conducting electrical current over short distances.

Nonlinear Optical (NLO) Materials : Designing derivatives with strong donor-acceptor character to enhance their third-order NLO properties, which are useful for applications in optical communications and computing.

The performance of these new materials will be closely linked to their structural characteristics, which can be fine-tuned through targeted chemical synthesis.

Deeper Mechanistic Understanding of Biological Activities

While the biological profile of this compound itself is not well-documented, the diyne motif is present in a class of highly potent natural products known as enediyne antibiotics. nih.gov These molecules are among the most powerful cytotoxins discovered and function by undergoing a Bergman cyclization to form a highly reactive p-benzyne diradical, which cleaves cellular DNA. nih.gov

Future research could be directed toward understanding if derivatives of this compound could be engineered to exhibit controlled biological activity. This would involve:

Designing Triggerable Analogs : Creating derivatives that are stable under normal conditions but can be "activated" to undergo a cyclization reaction under specific physiological conditions (e.g., in the low pH environment of a tumor).

Investigating DNA Interaction : Using biophysical techniques and molecular modeling to study how this compound derivatives might interact with DNA and other biological macromolecules.

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of derivatives with systematic structural modifications to identify the key molecular features required for cytotoxicity. nih.gov This approach is common in drug discovery to optimize the potency and selectivity of lead compounds. peerj.commdpi.comnih.gov

A thorough mechanistic investigation would be crucial to determine if the cytotoxic effects, if any, are due to a Bergman-type pathway or other mechanisms, such as enzyme inhibition or disruption of cellular membranes.

Integration into Multicomponent Systems and Supramolecular Architectures

Supramolecular chemistry, which focuses on assembling molecules through non-covalent interactions, offers a powerful platform for creating complex and functional systems. nih.gov The rigid, linear geometry of this compound makes it an excellent candidate for use as a "rod-like" building block in supramolecular construction.

Future research in this area could explore:

Self-Assembling Systems : Designing derivatives with recognition motifs (e.g., hydrogen-bonding groups or long alkyl chains) that can drive their self-assembly into well-defined nanostructures like fibers, sheets, or vesicles. rsc.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) : Using this compound derivatives as linkers to construct porous, crystalline frameworks. The diyne units could be further reacted post-synthesis to modify the properties of the pores.

Liquid Crystals : Synthesizing derivatives with appropriate side chains to induce liquid crystalline phases. The combination of the rigid core and flexible chains could lead to materials with unique phase behaviors and optical properties.